methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate
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Overview
Description
Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as ClCF2H or other non-ozone depleting difluorocarbene reagents.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Coupling with Piperazine: The sulfonylated pyrazole is coupled with piperazine under basic conditions.
Esterification: Finally, the benzoic acid derivative is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the difluoromethyl group.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate involves its interaction with specific molecular targets. The difluoromethyl group and the sulfonyl piperazine moiety are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(difluoromethyl)benzoate: Shares the difluoromethyl group but lacks the pyrazole and sulfonyl piperazine moieties.
Sulfonylated Pyrazoles: Compounds with similar sulfonyl pyrazole structures but different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different functional groups.
Uniqueness
Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20F2N4O4S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 4-[[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C17H20F2N4O4S/c1-27-16(24)14-4-2-13(3-5-14)11-21-6-8-22(9-7-21)28(25,26)15-10-20-23(12-15)17(18)19/h2-5,10,12,17H,6-9,11H2,1H3 |
InChI Key |
GVDLJCSNMGYBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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